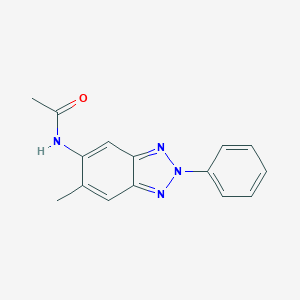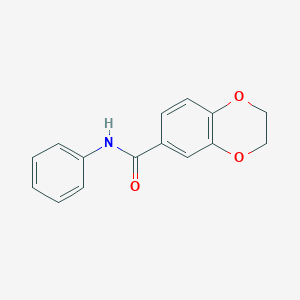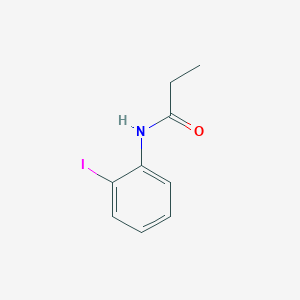
2,2-diphenyl-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(pyridin-2-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science. DPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 157-161°C.
作用機序
The mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2,2-diphenyl-N-(pyridin-2-yl)propanamide may be able to induce apoptosis (cell death) in cancer cells. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential therapeutic agents. However, one limitation of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 2,2-diphenyl-N-(pyridin-2-yl)propanamide. One area of interest is in the development of 2,2-diphenyl-N-(pyridin-2-yl)propanamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide and its effects on various biochemical pathways. Finally, studies are needed to determine the safety and efficacy of 2,2-diphenyl-N-(pyridin-2-yl)propanamide in human clinical trials.
合成法
The synthesis of 2,2-diphenyl-N-(pyridin-2-yl)propanamide involves a multistep process that starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. The resulting compound is then reacted with 2,2-diphenylpropan-1-amine in the presence of a base to yield 2,2-diphenyl-N-(pyridin-2-yl)propanamide. The yield of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is typically around 50-60%, and the purity can be improved through recrystallization.
科学的研究の応用
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the field of cancer treatment, where 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been studied for its anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for a variety of conditions.
特性
製品名 |
2,2-diphenyl-N-(pyridin-2-yl)propanamide |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC名 |
2,2-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23) |
InChIキー |
PJTAYJOPEXSXNY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)




![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
